molecular formula C10H12N2O5 B8391928 Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate CAS No. 59320-15-9

Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate

Cat. No.: B8391928
CAS No.: 59320-15-9
M. Wt: 240.21 g/mol
InChI Key: BWDXRXRIQFYEAN-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, an ester group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the alkylation of the resulting nitro compound with 2-chloroethanol. The reaction conditions generally include:

    Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 4-nitrobenzoate.

    Alkylation: The nitro compound is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 4-[(2-carboxyethyl)amino]-3-nitrobenzoate.

Scientific Research Applications

Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-hydroxyethyl)amino]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate: Contains an amino group instead of a hydroxyethyl group, which can alter its reactivity and biological activity.

    Methyl 4-nitrobenzoate: Lacks the amino alcohol moiety, making it less versatile in terms of chemical modifications.

Uniqueness

Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is unique due to the presence of both a nitro group and an amino alcohol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

59320-15-9

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 4-(2-hydroxyethylamino)-3-nitrobenzoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-8(11-4-5-13)9(6-7)12(15)16/h2-3,6,11,13H,4-5H2,1H3

InChI Key

BWDXRXRIQFYEAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-benzoic acid methyl ester (3 g, 15.64 mmol) was dissolved in DMF (20 ml) and DIPEA (5.8 g, 18.07 mmol) was added. 2-Aminoethanol (1.1 g, 18.07 mmol) was then added slowly by maintaining the temperature <20° C. Stirring continued at ambient temperature for 1 h. After checking the completion of reaction by TLC, the reaction mixture was added onto the ice cold water. The yellow solid which separated out was filtered, washed with cold water and finally washed with hexane affording 3.3 g (92%) of 4-(2-hydroxyethylamino)-3-nitro-benzoic acid methyl ester. 1H NMR (300 MHz, CDCl3) δ 3.5 (q, 2H), 3.7 (q, 2H), 3.9 (s, 3H), 5.1 (t, 1H), 7.2 (d, 1H), 8.0 (d, 1H), 8.6 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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